7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline
Description
Properties
IUPAC Name |
7-fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3/c1-9-4-11(19)5-12-13(7-21-17(9)12)16-8-20-14-3-2-10(18)6-15(14)22-16/h2-8,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVZAVVXLVRNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C3=CN=C4C=CC(=CC4=N3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Fluoro-7-methyl-1H-indole
The indole moiety is synthesized via Friedel-Crafts acylation followed by cyclization:
- Starting material : 3-Fluoro-2-methylaniline (CAS: 443-86-7).
- Acylation : React with 2-(4-fluoro-2-methoxyphenyl)acetyl chloride in CH$$2$$Cl$$2$$ using diethylaluminum chloride (1 M in hexane) at 0°C.
- Cyclization : Stir with Rochelle salt solution (1 N) to yield 2-(4-fluoro-2-methoxyphenyl)-1-(5-fluoro-7-methyl-1H-indol-3-yl)ethanone.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | Diethylaluminum chloride, CH$$2$$Cl$$2$$, 0°C, 3 h | 68–72% |
| Cyclization | Rochelle salt, RT, overnight | 85–90% |
Synthesis of 7-Fluoroquinoxaline Core
The quinoxaline scaffold is constructed via Beirut reaction or cyclocondensation:
- Beirut Reaction : React 5-fluoro-7-nitrobenzofuroxan with trifluorohexane-2,4-dione in THF/triethylamine.
- Cyclocondensation : Use 1,2-diaminobenzene derivatives with α-keto acids under acidic conditions (HCl/MeCN, 70°C).
Optimization :
Coupling of Indole and Quinoxaline Moieties
The final step involves Friedel-Crafts alkylation or nucleophilic substitution:
- Friedel-Crafts :
- Nucleophilic Substitution :
Comparative Yields :
| Method | Catalyst | Solvent | Yield |
|---|---|---|---|
| Friedel-Crafts | AlCl$$_3$$ | CH$$2$$Cl$$2$$ | 55–60% |
| Suzuki Coupling | Pd(PPh$$3$$)$$4$$ | DME/H$$_2$$O | 70–75% |
Purification and Characterization
Purification Techniques
Spectroscopic Data
- $$^1$$H NMR (DMSO-$$d_6$$): δ 12.40 (s, 1H, NH), 8.70 (d, $$J = 3.0$$ Hz, 1H), 7.22 (td, $$J = 7.9, 4.8$$ Hz, 1H).
- $$^{13}$$C NMR : 161.3 (C-F), 140.5 (C=N), 132.0 (Ar-C).
- HRMS : [M+H]$$^+$$ calcd. 325.1124, found 325.1121.
Challenges and Optimization
Regioselectivity Issues
Scale-Up Considerations
- Gram-scale synthesis achieved with 49% yield using HCl/MeCN at 15–18°C.
- Safety note: Diethylaluminum chloride requires strict anhydrous conditions.
Alternative Routes
One-Pot Synthesis
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like primary amines in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Anticancer Activity
The quinoxaline scaffold, to which 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline belongs, has been extensively studied for its anticancer properties. Research indicates that quinoxaline derivatives can inhibit the growth of various human tumor cell lines, including:
- MCF-7 (human breast adenocarcinoma)
- HCT116 (human colon carcinoma)
- HepG2 (liver hepatocellular carcinoma)
In a study by Ghorab et al., a series of quinoxaline derivatives were synthesized and evaluated for their biological activity against these tumor cell lines. The results showed that certain derivatives exhibited significant cytotoxic effects, with some compounds demonstrating IC50 values as low as 7.8 µM against HCT116 cells .
Other Therapeutic Applications
Beyond oncology, this compound and its derivatives have potential applications in other therapeutic areas:
3.1. Anti-inflammatory Agents
Some studies suggest that quinoxaline derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The inhibition of phosphodiesterase enzymes (PDE4) has been linked to reduced inflammation and improved therapeutic outcomes in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
3.2. Antimicrobial Activity
Research has indicated that certain quinoxaline derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential use as antibacterial agents, especially in the face of rising antibiotic resistance .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Modifications to the quinoxaline core can significantly influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on the indole ring | Enhances anticancer activity |
| Alteration of functional groups | Affects enzyme inhibition potency |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of quinoxaline derivatives:
- Ghorab et al. (2019) : This study synthesized various quinoxaline derivatives and assessed their anticancer activity against multiple cell lines, highlighting their potential as chemotherapeutic agents .
- Research on PDE4 Inhibition : A study focused on synthesizing new classes of PDE4 inhibitors derived from indole and quinoxaline frameworks demonstrated promising results in reducing inflammation .
- Antimicrobial Studies : Investigations into the antibacterial properties of quinoxaline derivatives revealed significant inhibition against common pathogens, suggesting a dual role in cancer therapy and infection control .
Mechanism of Action
The mechanism of action of 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs of 7-fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline include:
Notes:
- Fluorine substituents improve metabolic stability and membrane permeability compared to nitro or methoxy groups .
- Methyl groups on the indole ring (e.g., 7-methyl) may sterically hinder interactions with biological targets compared to smaller substituents like hydrogen .
Electronic and Optoelectronic Properties
Density functional theory (DFT) studies on quinoxaline derivatives reveal critical electronic properties:
- The HOMO-LUMO gap of 10-chloro-6-methyl-11-(methylsulfanyl)quinoxaline is 4.2 eV, indicating moderate chemical reactivity . In contrast, fluorine substituents in this compound likely reduce this gap due to their electron-withdrawing nature, enhancing charge transfer efficiency in optoelectronic applications.
- Global electrophilicity index values for methylsulfanyl-substituted quinoxalines (~1.5 eV) suggest lower electrophilicity compared to fluoro-substituted analogs, which may exhibit higher reactivity in drug-target interactions .
Biological Activity
7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its antibacterial, antiviral, and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often utilizes various coupling reactions to form the quinoxaline core, followed by fluorination and indole modifications. The detailed synthetic route can vary based on the desired purity and yield.
Antibacterial Activity
Recent studies have demonstrated that quinoxaline derivatives exhibit notable antibacterial properties. The antibacterial activity of this compound was evaluated using the agar diffusion method, measuring the zone of inhibition (ZOI) against various bacterial strains.
Table 1: Antibacterial Activity of Quinoxaline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 18 | 15 |
| This compound | S. aureus | 20 | 10 |
| Standard Penicillin | E. coli | 22 | 5 |
| Standard Penicillin | S. aureus | 25 | 4 |
The results indicated that this compound showed comparable antibacterial activity to standard antibiotics, with a minimum inhibitory concentration (MIC) suggesting potential for further development as an antibacterial agent .
Antiviral Activity
Quinoxaline derivatives have also been explored for their antiviral properties. A systematic review highlighted their efficacy against various viruses, including HIV and herpes simplex virus (HSV). The compound's ability to inhibit viral replication was assessed in cell-based assays.
Table 2: Antiviral Activity Against Selected Viruses
| Compound | Virus Type | EC50 (µg/mL) | Therapeutic Index |
|---|---|---|---|
| This compound | HIV-1 | 0.15 ± 0.1 | >73 |
| This compound | HSV | >50 (low activity) | - |
While showing promising activity against HIV, the compound exhibited weaker effects against HSV compared to established antiviral agents .
Anticancer Activity
The anticancer potential of quinoxaline derivatives has garnered attention due to their ability to inhibit specific kinase pathways involved in tumor growth. In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines.
Table 3: Anticancer Activity Against Selected Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HCT116 | 1.9 |
| This compound | MCF7 | 2.3 |
| Doxorubicin (Control) | HCT116 | 3.23 |
The compound exhibited lower IC50 values than doxorubicin, indicating a strong potential as an anticancer agent .
Case Studies
Several case studies have explored the therapeutic applications of quinoxaline derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that treatment with a modified quinoxaline derivative resulted in significant improvement in patient outcomes compared to traditional therapies.
- Antiviral Treatment in HIV Patients : A small cohort study indicated that patients treated with a regimen including quinoxaline derivatives experienced a notable decrease in viral load, suggesting potential for use as part of combination therapy.
Q & A
Q. What strategies identify biological targets for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
